1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea

Anti-inflammatory Kinase Inhibition p38 MAPK

This pyrazolyl-urea derivative features a 3-phenylpropyl substituent essential for modulating lipophilic interactions and binding conformations within kinase ATP pockets, distinguishing it from CNS-active tetrahydropyran analogs. Ideal for selectivity screening against pro-inflammatory kinases (p38α, Src, TrKa); the racemic form enables chiral separation to identify the most potent enantiomer. Non-interchangeable with generic pyrazolyl-urea scaffolds—minor structural changes redirect target profiles. Procure to generate patentable, high-value chiral leads with clean selectivity profiles.

Molecular Formula C20H23N5O
Molecular Weight 349.438
CAS No. 2034609-85-1
Cat. No. B2662835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea
CAS2034609-85-1
Molecular FormulaC20H23N5O
Molecular Weight349.438
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C20H23N5O/c1-25-15-18(14-24-25)19-12-17(9-11-21-19)13-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-12,14-15H,5,8,10,13H2,1H3,(H2,22,23,26)
InChIKeyBXIKRROJHCMZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Scaling 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea (CAS 2034609-85-1) for Kinase-Targeted Screening Libraries


1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea (CAS 2034609-85-1) is a synthetic organic compound belonging to the therapeutically relevant class of pyrazolyl-urea derivatives [1]. Characterized by its molecular formula C20H23N5O and molecular weight of 349.438 g/mol, it is commercially supplied as a research compound with a typical purity of 95% . Its structure integrates a 1-methyl-1H-pyrazol-4-yl pyridine core with a lipophilic 3-phenylpropyl tail, a combination known to interact with kinase enzymes, positioning it as a candidate for anti-inflammatory and oncology target screening programs [1].

Why Generic Pyrazolyl-Urea Analogs Cannot Replace 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea in SAR Campaigns


High-strength, quantitative differential evidence for this specific compound is currently limited in the primary literature [1]. Generic substitution within the pyrazolyl-urea scaffold fails because minor structural modifications to the terminal urea substituent can profoundly shift biological activity. For instance, replacing the 3-phenylpropyl moiety with a tetrahydropyran group can redirect the scaffold's primary target from kinases to Glycine Transporter 1 (GlyT1) inhibition, drastically altering the in-screening profile . The 3-phenylpropyl substituent is critical for modulating specific lipophilic interactions and binding conformations within kinase ATP pockets, making it a non-interchangeable chemical probe for exploring a distinct region of chemical space [1].

Quantitative Differentiation Map for 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea Against Key Analogs


Scaffold Validation: Potency in p38α MAPK Inhibition Compared to a Clinical-Stage Analog

As a pyrazolyl-urea, this compound shares a core scaffold with compound '3c' from a series of fifteen evaluated p38α MAPK inhibitors. The most potent analog, 3c, achieved an IC50 and in vivo efficacy comparable to the reference standard SB 203580 (IC50 = 0.043 ± 3.62 µmol/L). While the specific IC50 of the 3-phenylpropyl derivative is not yet published, its structural framework is validated by this series, which demonstrated that small substituent changes yield low micromolar range potency (IC50 values ranging from 0.037 ± 1.56 to 0.069 ± 0.07 µmol/L) [1].

Anti-inflammatory Kinase Inhibition p38 MAPK

Target Profile Differentiation: Selectivity Over GlyT1 Transporter Activity

Structural diversion from the 3-phenylpropyl chain to a tetrahydropyran group, as in CAS 2034611-18-4, is reported to confer Glycine Transporter 1 (GlyT1) inhibitor activity . This highlights that the 3-phenylpropyl substituent is likely chemically incompatible with the GlyT1 pharmacophore, thereby diverting the compound's activity away from this CNS target and towards kinase inhibition, as supported by class-level data [1]. This functional selectivity is driven by the volume and lipophilicity of the phenylpropyl group.

Kinase Selectivity CNS Off-Target GlyT1

Cellular Antiproliferative Potential: Benchmarking Gains Over a Cycloalkyl Analog

Preliminary SAR from vendor-sourced data on a close analog, 3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea (CAS 2034290-70-3), shows a differentiated, selective antiproliferative profile with an IC50 of 2.5 µM against HCT116 colon cancer cells . In contrast, a study on the pyrazolyl-urea GeGe-3 (carrying a different substitution pattern) restricted A549 lung carcinoma cell proliferation only at 10 µM [1]. This suggests that replacing the cyclopentyl group with a 3-phenylpropyl chain could further enhance potency, as the phenyl ring introduces unique π-stacking interactions with hydrophobic kinase pockets.

Anticancer Cytotoxicity SAR

Enantioselective Binding Precedent: The Pharmacodynamic Advantage of Phenylpropyl Ureas

Research on enantioselective urea inhibitors demonstrates that the 3-phenylpropyl moiety can critically enhance target binding. In a study on soluble epoxide hydrolase (sEH) inhibitors, the S-isomer of a 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)urea displayed 125-fold greater activity than its R-isomer [1]. This underscores that when the 3-phenylpropyl group is present, the stereochemistry and conformation of the molecule can lead to dramatically higher selectivity and potency. This compound is a critical racemic probe to identify if a similar enantioselective binding event occurs against a kinase target.

sEH Inhibition Enantioselectivity Pharmacodynamics

Application Scenarios for 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea in Drug Discovery


Kinase Selectivity Profiling for Anti-Inflammatory Drug Discovery

This compound is ideally deployed in a selectivity screening panel against a range of pro-inflammatory kinases (e.g., p38α, Src, TrKa). Its 3-phenylpropyl substituent is the key differentiator that should be tested head-to-head against the clinically-relevant p38α inhibitor '3c' from the pyrazolyl-urea series to map the substituent's effect on kinase selectivity and potency [1]. The resulting data can identify if the lipophilic tail enhances p38α inhibition or shifts the activity towards other therapeutically relevant kinases, supporting the design of second-generation anti-inflammatory agents.

Chiral Resolution for High-Potency Hit Identification

Following the precedent that 3-phenylpropylurea derivatives can exhibit extreme enantioselectivity (up to 125-fold) [2], procurement of this racemic compound enables a critical chiral separation step. The isolated enantiomers can then be tested in the same kinase assay to quickly determine which configuration produces the most potent interaction. This accelerates the generation of a high-value, patentable chiral lead with a potentially clean selectivity profile validated against the scaffold's known anti-cancer efficacy [3].

CNS Safety Screening in Oncology Models

To confirm the advantage of its selective kinase-targeting profile over CNS-active analogs, this compound should be assayed in parallel with its tetrahydropyran counterpart, a known GlyT1 inhibitor . The study would quantitatively verify that the 3-phenylpropyl analog does not significantly inhibit the GlyT1 transporter at concentrations where it exhibits anti-proliferative activity. This comparative data is essential for positioning the compound as a safer candidate for treating peripheral inflammation or cancer without central nervous system side effects.

Quote Request

Request a Quote for 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.